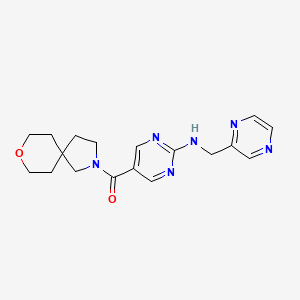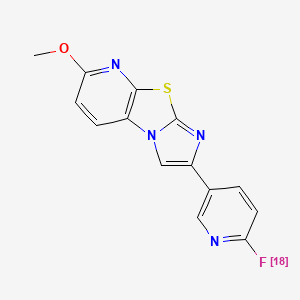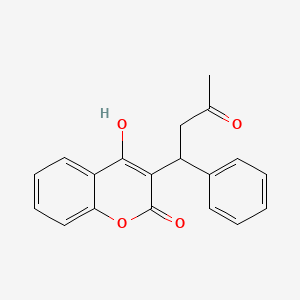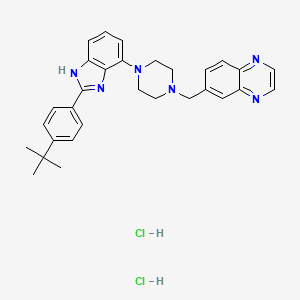
X-NeuNAc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diese Verbindung ist besonders nützlich für die Visualisierung der extrazellulären Sialidaseaktivität auf Zellmembranen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
X-NeuNAc wird durch Halogenierung von Indolderivaten synthetisiert, gefolgt von der Kupplung des halogenierten Indols mit N-Acetylneuraminsäure . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und erfordern eine sorgfältige Kontrolle von Temperatur und pH-Wert, um die Stabilität des Produkts zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound erfolgt durch großtechnische Synthese unter Verwendung von automatisierten Reaktoren, um eine präzise Kontrolle der Reaktionsbedingungen zu gewährleisten. Der Prozess umfasst Reinigungsschritte wie Kristallisation und Chromatographie, um einen hohen Reinheitsgrad zu erreichen .
Chemische Reaktionsanalyse
Reaktionstypen
This compound wird durch Neuraminidase hydrolysiert, wobei ein halogeniertes Produkt freigesetzt wird, das sich aerob schnell oxidiert und ein dunkelblaues Pigment bildet . Diese Reaktion ist spezifisch für Neuraminidase und wird zur Quantifizierung ihrer Aktivität verwendet .
Häufige Reagenzien und Bedingungen
Die Hydrolysereaktion findet typischerweise in Gegenwart von Neuraminidase-Enzymen unter physiologischen pH-Bedingungen (um pH 7,3) statt . Die Reaktion wird durch die Bildung des dunkelblauen Pigments überwacht, das auf die Anwesenheit von Neuraminidaseaktivität hinweist .
Hauptprodukte, die gebildet werden
Das Hauptprodukt der Hydrolyse von this compound ist ein halogeniertes Indol-3-ol, das sich schnell oxidiert und 5,5'-Dibrom-4,4'-dichlorindigo bildet .
Wissenschaftliche Forschungsanwendungen
X-NeuNAc wird in der wissenschaftlichen Forschung häufig für folgende Anwendungen verwendet:
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als Substrat für Neuraminidase-Enzyme dient. Nach der Hydrolyse durch Neuraminidase setzt this compound ein halogeniertes Produkt frei, das sich oxidiert und ein dunkelblaues Pigment bildet . Diese Reaktion ist spezifisch für Neuraminidase und ermöglicht die Quantifizierung ihrer Aktivität . Die molekularen Zielstrukturen, die an diesem Prozess beteiligt sind, sind die Neuraminidase-Enzyme, die die glykosidischen Bindungen von Neuraminsäuren spalten .
Wirkmechanismus
X-NeuNAc exerts its effects by serving as a substrate for neuraminidase enzymes. Upon hydrolysis by neuraminidase, this compound releases a halogenated product that oxidizes to form a dark blue pigment . This reaction is specific to neuraminidase and allows for the quantification of its activity . The molecular targets involved in this process are the neuraminidase enzymes, which cleave the glycosidic linkages of neuraminic acids .
Safety and Hazards
Zukünftige Richtungen
The enzymatic synthesis of NeuAc using N-acetyl-glucosamine (GlcNAc) 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation has been reported to produce NeuAc with high production efficiency . Future directions and strategies that can be followed to improve enzymatic synthesis of NeuAc have been suggested .
Biochemische Analyse
Biochemical Properties
X-NeuNAc plays a significant role in biochemical reactions. It is hydrolyzed by neuraminidase to release a halogenated product undergoing rapid aerobic oxidation to form a dark blue pigment . This interaction with neuraminidase makes this compound a stable substrate for the enzyme .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. For instance, to visualize extracellular sialidase activity on the membrane surface in the rat brain, acute brain slices were incubated with this compound . After 1 hour, myelin-abundant regions showed intense fluorescence .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with neuraminidase. The hydrolysis of this compound by neuraminidase releases a halogenated product that undergoes rapid aerobic oxidation to form a dark blue pigment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, in the rat brain, the fluorescence intensities caused by this compound were correlated with the sialidase activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of neuraminidase. It serves as a substrate for neuraminidase, an enzyme that plays a crucial role in the metabolism of sialic acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
X-NeuNAc is synthesized through the halogenation of indole derivatives, followed by the coupling of the halogenated indole with N-acetylneuraminic acid . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
X-NeuNAc undergoes hydrolysis by neuraminidase, releasing a halogenated product that rapidly oxidizes aerobically to form a dark blue pigment . This reaction is specific to neuraminidase and is used to quantify its activity .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in the presence of neuraminidase enzymes under physiological pH conditions (around pH 7.3) . The reaction is monitored by the formation of the dark blue pigment, which indicates the presence of neuraminidase activity .
Major Products Formed
The major product formed from the hydrolysis of this compound is a halogenated indol-3-ol, which undergoes rapid oxidation to produce 5,5’-dibromo-4,4’-dichloroindigo .
Vergleich Mit ähnlichen Verbindungen
X-NeuNAc ist einzigartig in seiner Fähigkeit, als chromogenes Substrat für Neuraminidase-Aktivitätsassays zu dienen. Zu ähnlichen Verbindungen gehören:
N-Acetylneuraminsäure (Neu5Ac): Eine häufige Sialinsäure, die an verschiedenen biologischen Prozessen beteiligt ist.
2-Keto-3-Desoxy-D-glycero-D-galacto-nononsäure (KDN): Eine weitere Sialinsäure, die an Glykosylierungsprozessen beteiligt ist.
This compound zeichnet sich durch seine spezielle Anwendung in chromogenen Assays und seine Fähigkeit aus, nach der Hydrolyse ein visuell nachweisbares Pigment zu erzeugen .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of X-NeuNAc can be achieved through a multi-step process involving the protection and deprotection of various functional groups. The starting material for this synthesis is N-acetylneuraminic acid (NeuNAc), which can be obtained from natural sources or synthesized in the laboratory. The first step involves the protection of the carboxylic acid group of NeuNAc as a methyl ester. The second step involves the protection of the hydroxyl groups at positions 4 and 7 as benzyl ethers. The third step involves the reduction of the double bond at position 2 using a reducing agent such as sodium borohydride. The fourth step involves the removal of the benzyl protecting groups using hydrogenation with palladium on carbon. The final step involves the deprotection of the methyl ester group using hydrochloric acid to obtain X-NeuNAc.", "Starting Materials": [ "N-acetylneuraminic acid (NeuNAc)", "Methyl iodide", "Sodium hydroxide", "Benzyl chloride", "Triethylamine", "Sodium borohydride", "Palladium on carbon", "Hydrogen gas", "Hydrochloric acid" ], "Reaction": [ "NeuNAc + Methyl iodide + Sodium hydroxide → Methyl ester of NeuNAc", "Methyl ester of NeuNAc + Benzyl chloride + Triethylamine → Compound 1", "Compound 1 + Benzyl chloride + Triethylamine → Compound 2", "Compound 2 + Sodium borohydride → Compound 3", "Compound 3 + Palladium on carbon + Hydrogen gas → Compound 4", "Compound 4 + Hydrochloric acid → X-NeuNAc" ] } | |
| 160369-85-7 | |
Molekularformel |
C19H22BrClN2NaO9 |
Molekulargewicht |
560.7 g/mol |
IUPAC-Name |
sodium;(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/t10-,11+,15+,16+,17+,19+;/m0./s1 |
InChI-Schlüssel |
IZESFRHTHSKBEU-GNZCRVNMSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na+] |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |
Aussehen |
White to off-white solid powder. |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
X-Neu5Ac; CB-1339; 160369-85-7; X-NeuNAc. |
Herkunft des Produkts |
United States |
Q1: What is X-NeuNAc and what is its primary use in research?
A1: this compound, or 5-bromo-4-chloro-3-indolyl α-D-N-acetylneuraminic acid, is a histochemical substrate used for detecting sialidase activity. [] This means it allows researchers to visualize where and when sialidase enzymes are active within cells and tissues.
Q2: How does this compound compare to other reporter gene systems like GUS?
A2: While GUS (β-glucuronidase) remains a popular reporter gene due to its sensitivity and ease of use, researchers sought a compatible alternative for dual promoter studies and internal standardization of expression analyses. [] The study explored NAN (a codon-optimized sialidase gene) as a potential alternative to GUS.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid](/img/structure/B611778.png)


![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)




